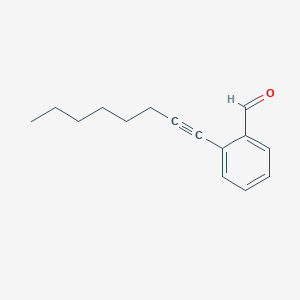
2-OCT-1-YNYL-BENZALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oct-1-YN-1-YL)benzaldehyde is an organic compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with an octynyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oct-1-YN-1-YL)benzaldehyde typically involves the alkylation of benzaldehyde with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of 2-(Oct-1-YN-1-YL)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oct-1-YN-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: 2-(Oct-1-YN-1-YL)benzoic acid.
Reduction: 2-(Oct-1-YN-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Oct-1-YN-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Oct-1-YN-1-YL)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the octynyl group.
2-(Hex-1-YN-1-YL)benzaldehyde: A similar compound with a shorter alkynyl chain.
2-(Oct-1-YN-1-YL)benzoic acid: The oxidized form of 2-(Oct-1-YN-1-YL)benzaldehyde.
Uniqueness
2-(Oct-1-YN-1-YL)benzaldehyde is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
107586-15-2 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
2-oct-1-ynylbenzaldehyde |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-6-7-10-14-11-8-9-12-15(14)13-16/h8-9,11-13H,2-6H2,1H3 |
Clave InChI |
NLLBZRLVLJWMBG-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CC1=CC=CC=C1C=O |
SMILES canónico |
CCCCCCC#CC1=CC=CC=C1C=O |
Sinónimos |
2-OCT-1-YNYL-BENZALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















